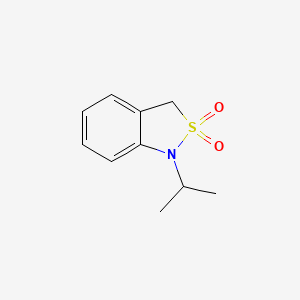
2,1-Benzisothiazole, 1,3-dihydro-1-(1-methylethyl)-, 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,1-Benzisothiazole, 1,3-dihydro-1-(1-methylethyl)-, 2,2-dioxide is a chemical compound with the molecular formula C10H13NO2S It is known for its unique structure, which includes a benzisothiazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisothiazole, 1,3-dihydro-1-(1-methylethyl)-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with an appropriate alkylating agent, followed by oxidation to form the desired compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
2,1-Benzisothiazole, 1,3-dihydro-1-(1-methylethyl)-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzisothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzisothiazole derivatives. These products have diverse applications in different fields.
科学的研究の応用
2,1-Benzisothiazole, 1,3-dihydro-1-(1-methylethyl)-, 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2,1-Benzisothiazole, 1,3-dihydro-1-(1-methylethyl)-, 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
- 2,1-Benzisothiazole, 1,3-dihydro-1-(1-methylethyl)-, 2,2-dioxide
- This compound
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique structural features and diverse reactivity. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in research and industrial applications. Additionally, its potential biological activities and applications in drug design further highlight its significance.
特性
CAS番号 |
189013-91-0 |
|---|---|
分子式 |
C10H13NO2S |
分子量 |
211.28 g/mol |
IUPAC名 |
1-propan-2-yl-3H-2,1-benzothiazole 2,2-dioxide |
InChI |
InChI=1S/C10H13NO2S/c1-8(2)11-10-6-4-3-5-9(10)7-14(11,12)13/h3-6,8H,7H2,1-2H3 |
InChIキー |
PWXOMSDMYGTQCG-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=CC=CC=C2CS1(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


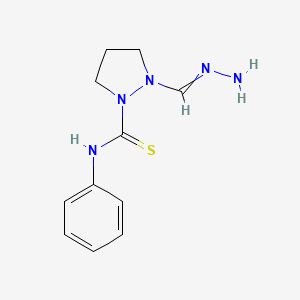
![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
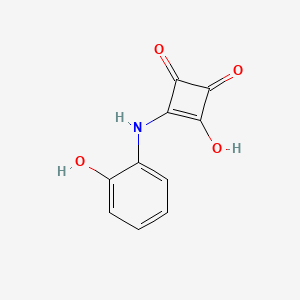
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)

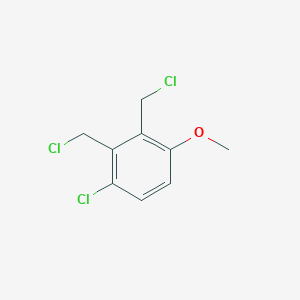

![1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B14268670.png)
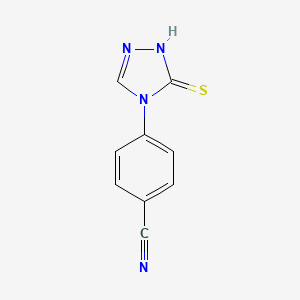
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14268687.png)
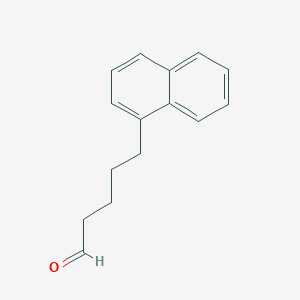
![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)
